molecular formula C10H9ClO B1648936 5-(2-Chloroethyl)benzofuran CAS No. 943034-51-3

5-(2-Chloroethyl)benzofuran

Cat. No.: B1648936
CAS No.: 943034-51-3
M. Wt: 180.63 g/mol
InChI Key: VJWBJRKQCCTTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloroethyl)benzofuran is an organic compound that belongs to the benzofuran family. It has a CAS Number of 943034-51-3 . The IUPAC name is 5-(2-chloroethyl)-1-benzofuran .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClO . It has a molecular weight of 180.63 . The InChI code is 1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, benzofuran compounds in general can participate in various chemical reactions. For example, benzoquinone derivatives can undergo heteroannulation to produce benzofuran structures .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Benzofuran Derivatives as Potential Pharmacological Agents

  • Benzofuran compounds, such as 5-(2-Aminopropyl)benzofuran and its analogs, have been explored for their pharmacological effects, including stimulant and entactogenic effects similar to those of amphetamines and MDMA. This research has implications for understanding the action mechanisms and potential therapeutic applications or risks associated with these compounds (Stańczuk et al., 2013).

Benzofuran Derivatives in Chemical Sensors

  • A study detailed the use of a benzofuran derivative-functionalized multiwalled carbon nanotubes and ionic liquid nanocomposite for the development of a highly sensitive sensor. This sensor demonstrated excellent electrocatalytic activities toward the oxidation of norepinephrine and serotonin, showcasing the utility of benzofuran derivatives in chemical sensing technologies (Mazloum‐Ardakani & Khoshroo, 2014).

Antimicrobial Applications of Benzofuran Derivatives

  • The synthesis and antimicrobial screening of benzofuran derivatives containing pyrimidine moiety have demonstrated significant antimicrobial activity. Such studies underline the potential of benzofuran derivatives as frameworks for developing new antimicrobial agents (Venkatesh et al., 2018).

Benzofuran Derivatives in Organic Synthesis and Drug Design

  • Research has focused on synthesizing new benzofuran compounds with potential bioactive properties, including anti-inflammatory, analgesic, and antipyretic agents. This work not only expands the chemical library of benzofuran derivatives but also explores their practical applications in drug development and other areas of medicinal chemistry (Xie et al., 2014).

Exploring Natural Sources and Bioactivities

  • A comprehensive review on benzofuran derivatives highlighted their natural sources, significant bioactivities such as anti-tumor, antibacterial, and anti-viral effects, and methods of synthesis. This information is crucial for drug discovery and development processes, emphasizing the versatility and potential of benzofuran derivatives in pharmacology and biochemistry (Miao et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

5-(2-chloroethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWBJRKQCCTTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310522
Record name 5-(2-Chloroethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943034-51-3
Record name 5-(2-Chloroethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943034-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chloroethyl)benzofuran
Reactant of Route 2
Reactant of Route 2
5-(2-Chloroethyl)benzofuran
Reactant of Route 3
Reactant of Route 3
5-(2-Chloroethyl)benzofuran
Reactant of Route 4
Reactant of Route 4
5-(2-Chloroethyl)benzofuran
Reactant of Route 5
Reactant of Route 5
5-(2-Chloroethyl)benzofuran
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(2-Chloroethyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.